molecular formula C6H13NO2P+ B12533276 Phosphinic acid, 1-piperidinyl-, methyl ester CAS No. 652975-40-1

Phosphinic acid, 1-piperidinyl-, methyl ester

Katalognummer: B12533276
CAS-Nummer: 652975-40-1
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: LZWXLVQIJLNTHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphinic acid, 1-piperidinyl-, methyl ester is an organophosphorus compound that features a piperidine ring attached to a phosphinic acid moiety, with a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphinic acid, 1-piperidinyl-, methyl ester can be synthesized through the esterification of phosphinic acid derivatives. One common method involves the reaction of phosphinic acid with an alcohol in the presence of a suitable catalyst. For instance, the esterification of phosphinic acids with alcohols can be catalyzed by ionic liquids such as imidazolium salts . The reaction typically requires heating under reflux conditions to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of phosphinic acid esters often involves the use of microwave irradiation and ionic liquid additives to enhance the reaction efficiency . This method allows for the direct esterification of phosphinic acids, resulting in high yields of the desired esters. The use of microwave irradiation helps to accelerate the reaction and improve the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphinic acid, 1-piperidinyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phosphinic acid, 1-piperidinyl-, methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of phosphinic acid, 1-piperidinyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Vergleich Mit ähnlichen Verbindungen

Phosphinic acid, 1-piperidinyl-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of a piperidine ring with a phosphinic acid moiety, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

652975-40-1

Molekularformel

C6H13NO2P+

Molekulargewicht

162.15 g/mol

IUPAC-Name

methoxy-oxo-piperidin-1-ylphosphanium

InChI

InChI=1S/C6H13NO2P/c1-9-10(8)7-5-3-2-4-6-7/h2-6H2,1H3/q+1

InChI-Schlüssel

LZWXLVQIJLNTHA-UHFFFAOYSA-N

Kanonische SMILES

CO[P+](=O)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.